2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline is a complex heterocyclic compound. It features a unique structure combining a tetrahydroquinoline core with a triazolopyrimidine moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 3-(dimethylamino)-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)prop-2-en-1-one with carboximidamides, guanidines, and 1,2,4-triazol-5-amines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyrimidine moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Alkylated triazolopyrimidine derivatives.
Scientific Research Applications
2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies exploring enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzyme active sites, inhibiting their activity. This inhibition can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar triazole-pyrimidine structure and are also investigated for their anticancer and enzyme inhibitory activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyrimidine core and exhibit similar biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a triazolopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23N5S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C19H23N5S/c1-11-8-13-12(2)10-19(3,4)22-15(13)9-14(11)16-6-7-20-17-21-18(25-5)23-24(16)17/h6-9,12,22H,10H2,1-5H3 |
InChI Key |
INYVGCWIXFINMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)SC)C)(C)C |
Origin of Product |
United States |
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